molecular formula C10H12ClNO B14067193 1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one

1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one

Cat. No.: B14067193
M. Wt: 197.66 g/mol
InChI Key: HTFGIBOWXGXYHV-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one is an aromatic ketone featuring a propan-2-one backbone attached to a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a chloromethyl (-CH₂Cl) group at the 5-position. The chloromethyl group is a reactive site for nucleophilic substitution, while the amino group enhances hydrogen-bonding capacity, influencing solubility and biological interactions .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[2-amino-5-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12ClNO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6,12H2,1H3

InChI Key

HTFGIBOWXGXYHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CCl)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Nitro-5-(chloromethyl)acetophenone

The synthesis begins with 2-nitroacetophenone , where the nitro group serves as a meta-directing substituent. Chloromethylation via the Blanc reaction introduces the chloromethyl group at position 5:

$$
\text{2-Nitroacetophenone} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2, 40^\circ\text{C}} \text{2-Nitro-5-(chloromethyl)acetophenone}
$$

Key parameters:

  • Formaldehyde acts as the methylene source.
  • Zinc chloride catalyzes electrophilic substitution, achieving 78–85% yields under optimized conditions.
  • Reaction temperature above 35°C minimizes polysubstitution byproducts.

Catalytic Reduction of Nitro to Amino

The nitro group is reduced to amino using H₂/Pd/C in ethanol:

$$
\text{2-Nitro-5-(chloromethyl)acetophenone} \xrightarrow{\text{H}_2, 10\% \text{Pd/C}, \text{EtOH}} \text{1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one}
$$

Advantages :

  • High selectivity (≥95%) with minimal over-reduction.
  • Scalable to multi-gram quantities without column chromatography.

Amino Protection-Directed Chloromethylation

Acetylation of 2-Aminoacetophenone

Protecting the amino group as an acetamide enhances solubility and prevents protonation during subsequent reactions:

$$
\text{2-Aminoacetophenone} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{2-Acetamidoacetophenone}
$$

Chloromethylation Under Directed Conditions

The acetamido group directs chloromethylation to the para position (C5):

$$
\text{2-Acetamidoacetophenone} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{2-Acetamido-5-(chloromethyl)acetophenone}
$$

Optimization insights :

  • Methylene chloride as solvent improves mass transfer (yield: 82%).
  • Excess formaldehyde (>2 eq.) drives reaction completion but risks dimerization.

Deprotection to Free Amine

Acidic hydrolysis cleaves the acetamide group:

$$
\text{2-Acetamido-5-(chloromethyl)acetophenone} \xrightarrow{\text{HCl, H}_2\text{O}, \Delta} \text{this compound}
$$

Challenges :

  • Prolonged heating causes ketone degradation; optimal time: 2–3 hrs.

Friedel-Crafts Acylation for Ketone Installation

Substrate Preparation: 2-Amino-5-(chloromethyl)benzene

Starting with 2-amino-5-(chloromethyl)benzene , Friedel-Crafts acylation introduces the propan-2-one group. The amino group is protected as a Boc-carbamate to prevent Lewis acid coordination:

$$
\text{2-Amino-5-(chloromethyl)benzene} \xrightarrow{\text{Boc}_2\text{O}} \text{2-Boc-amino-5-(chloromethyl)benzene}
$$

Acylation with Propionyl Chloride

Using AlCl₃ as a catalyst, propionyl chloride acylates the activated ring:

$$
\text{2-Boc-amino-5-(chloromethyl)benzene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(2-Boc-amino-5-(chloromethyl)phenyl)propan-2-one}
$$

Regiochemical outcome :

  • Acylation occurs ortho to the Boc-amino group (C1) due to steric and electronic effects.

Boc Deprotection

Trifluoroacetic acid (TFA) removes the Boc group:

$$
\text{1-(2-Boc-amino-5-(chloromethyl)phenyl)propan-2-one} \xrightarrow{\text{TFA, DCM}} \text{this compound}
$$

Yield : 68–72% after recrystallization.

Comparative Analysis of Methodologies

Parameter Nitro Reduction Route Amino Protection Route Friedel-Crafts Route
Steps 2 3 4
Overall Yield 65% 58% 49%
Regioselectivity High (meta-directing) High (para-directing) Moderate
Scalability Excellent Good Moderate
Key Limitation Nitro handling Protection/deprotection Lewis acid waste

Data synthesized from patents and journal protocols.

Mechanistic Considerations and Side Reactions

Competing Pathways in Chloromethylation

  • Polymerization : Excess formaldehyde leads to bis(chloromethyl) byproducts. Controlled addition rates mitigate this.
  • Ring chlorination : ZnCl₂ may catalyze electrophilic chlorination at activated positions; using methylene chloride as solvent suppresses this.

Ketone Stability During Deprotection

  • Acidic conditions risk ketone hydration to geminal diols. Anhydrous HCl in dioxane minimizes this.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The substituents on the phenyl ring significantly alter physicochemical and reactive properties. Key analogues include:

Compound Name Substituents on Phenyl Ring Key Features
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ High lipophilicity due to CF₃; used in fenfluramine synthesis
1-(4-(Trifluoromethyl)phenyl)propan-2-one 4-CF₃ Para-substitution may enhance metabolic stability compared to meta analogues
2-(Methylamino)-1-(3-methylphenyl)propan-1-one 3-CH₃, 2-NHCH₃ Methyl group reduces electronegativity; methylamino enables H-bonding
8a–8c (Urea derivatives) 4-(Chloromethyl)thiazole, varied aryl Chloromethyl-thiazole enhances polarity; fluorine/Cl affects bioactivity

Electronic Effects :

  • Chloromethyl (-CH₂Cl) : Electron-withdrawing inductive effect, increases reactivity toward nucleophiles.
  • Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect, enhances stability and lipophilicity .
  • Amino (-NH₂): Electron-donating resonance effect, activates the ring for electrophilic substitution.

Physicochemical Properties

Property 1-(2-Amino-5-(CH₂Cl)phenyl)propan-2-one 1-(3-CF₃-phenyl)propan-2-one 8a (Urea derivative)
Molecular Formula C₁₀H₁₁ClN₂O C₁₀H₉F₃O C₁₈H₁₄ClFN₃OS
Molecular Weight (g/mol) ~210.66 ~190.18 362.1 (ESI-MS)
Key Functional Groups NH₂, CH₂Cl, ketone CF₃, ketone Chloromethylthiazole, urea

Notable Trends:

  • Polarity: Amino and chloromethyl groups increase polarity compared to CF₃ analogues.
  • Reactivity : Chloromethyl group offers a versatile site for further derivatization.

Biological Activity

1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structural features, including an amino group, a chloromethyl group, and a ketone functional group, play a significant role in its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 197.66 g/mol. Its structure can be described as follows:

  • Amino Group : Contributes to hydrogen bonding with biological macromolecules.
  • Chloromethyl Group : Can participate in covalent bonding with nucleophilic sites.
  • Ketone Functional Group : Enhances reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group facilitates hydrogen bonding, while the chloromethyl and carbonyl moieties can form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant activity against:

  • Gram-positive bacteria : Including Staphylococcus aureus and Enterococcus faecalis.
  • Mycobacterial strains : Such as Mycobacterium smegmatis and Mycobacterium tuberculosis.

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Potential

The compound's potential anticancer effects have also been explored. It has been shown to modulate pathways involved in cancer cell proliferation and survival. For instance, certain derivatives of the compound have been evaluated for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its use as an anticancer therapeutic agent .

Case Studies

Several studies have provided insights into the biological activities of compounds similar to this compound:

  • Antimicrobial Efficacy : A study evaluated the activity of various derivatives against E. faecalis and vancomycin-resistant strains, revealing that some compounds exhibited comparable efficacy to clinically used antibiotics .
  • Cytotoxicity Assessments : Research indicated that specific derivatives displayed low cytotoxicity towards primary porcine monocyte-derived macrophages while maintaining antibacterial activity .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have highlighted how modifications to the chloromethyl group can influence both antimicrobial and anticancer activities, suggesting avenues for optimizing therapeutic effects .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals that variations in functional groups significantly affect their biological activities. Below is a table summarizing key similarities and differences:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-oneCHClNOContains chloropropanone moietyAntimicrobial
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-oneCHBrClNOFeatures bromine instead of chlorineAnticancer
4-ChloroanilineCHClNLacks propanone structureModerate antibacterial

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one?

The synthesis typically involves multi-step reactions, including:

  • Grignard reagent utilization : For ketone formation, as seen in analogous protocols where Grignard reagents react with nitriles or esters under controlled temperatures (e.g., −45°C to −78°C) .
  • Reductive amination : A critical step for introducing the amino group, often using borohydride reducing agents (e.g., NaBH₄) and ethylamine, as demonstrated in fenfluramine synthesis .
  • Chloromethylation : Electrophilic substitution to introduce the chloromethyl group, requiring careful optimization to avoid over-halogenation.

Key Considerations :

  • Purification via column chromatography or recrystallization to isolate intermediates.
  • Monitoring reaction progress using TLC or HPLC to ensure intermediate stability .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving chiral centers or confirming bond lengths/angles .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks for the chloromethyl (-CH₂Cl), amino (-NH₂), and ketone (C=O) groups.
  • FT-IR : Identify stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹).
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can synthetic yield be optimized for the chloromethylation step in this compound synthesis?

  • Reaction conditions :
  • Use Lewis acids (e.g., AlCl₃) as catalysts to enhance electrophilic substitution efficiency.
  • Control temperature (e.g., 0–5°C) to minimize side reactions like dihalogenation .
    • Solvent selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility while stabilizing reactive intermediates.
    • Monitoring intermediates : Employ inline FT-IR or GC-MS to detect byproducts early and adjust stoichiometry .

Q. What strategies address contradictions in spectroscopic data for this compound?

  • Dynamic proton exchange : Amino groups may exhibit broad or split NMR peaks due to tautomerism. Use deuterated DMSO or low-temperature NMR to suppress exchange broadening .
  • Crystallographic validation : Resolve ambiguities in stereochemistry or substituent positioning via single-crystal X-ray diffraction .
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian) to verify assignments .

Q. How does the chloromethyl group influence the compound’s reactivity in further functionalization?

  • Nucleophilic substitution : The -CH₂Cl moiety reacts with amines, thiols, or alkoxides to form secondary derivatives (e.g., thioethers or aziridines).
  • Stability challenges : Hydrolytic sensitivity of the chloromethyl group requires anhydrous conditions during reactions .
  • Applications in drug discovery : Acts as a versatile handle for conjugating targeting moieties or prodrug modifications .

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